1h-Indazole-3-carboxamide,n-(1-methylpropyl)-
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Overview
Description
1H-Indazole-3-carboxamide, N-(1-methylpropyl)- is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- can be synthesized through various methods. One common approach involves the reaction of indazole with chlorocarbonyl chloride in the presence of a base to form indazole-3-carbonyl chloride. This intermediate is then reacted with ammonia to yield 1H-indazole-3-carboxamide .
Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal-catalyzed reactions. For instance, a copper acetate-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: 1H-Indazole-3-carboxylic acid derivatives.
Reduction: 1H-Indazole-3-amine derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-3-carboxamide, N-(1-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. Kinases are enzymes that play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- can modulate various cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 1H-Indazole-3-amine
- 1H-Indazole-3-carboxaldehyde
Uniqueness: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- stands out due to its specific substitution pattern, which imparts unique biological activities. Unlike its analogs, this compound has shown promising results as a kinase inhibitor, making it a valuable candidate for drug development .
Properties
IUPAC Name |
N-butan-2-yl-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-8(2)13-12(16)11-9-6-4-5-7-10(9)14-15-11/h4-8H,3H2,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXMEYANNKNRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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